Undeca-1,5-diyne

Description

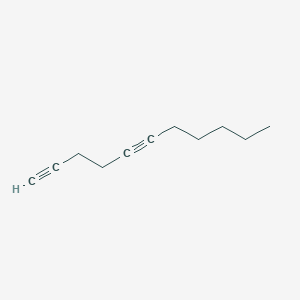

Undeca-1,5-diyne (C₁₁H₁₆) is an aliphatic hydrocarbon featuring two carbon-carbon triple bonds at positions 1 and 5 within an 11-carbon chain. Diynes like this compound are pivotal in organic synthesis, particularly in cyclization and annulation reactions, due to their electron-deficient triple bonds, which facilitate interactions with transition-metal catalysts . The extended carbon chain in this compound may enhance thermal stability compared to shorter-chain diynes, a trait critical for applications in materials science .

Properties

CAS No. |

10160-98-2 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

undeca-1,5-diyne |

InChI |

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-8,10H2,2H3 |

InChI Key |

CKKFRXDKWZPFTD-UHFFFAOYSA-N |

SMILES |

CCCCCC#CCCC#C |

Canonical SMILES |

CCCCCC#CCCC#C |

Synonyms |

UNDECA-1,5-DIYNE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Undeca-1,5-diyne | C₁₁H₁₆ | 148.25 | 11-carbon chain with triple bonds at 1,5 |

| Hexa-1,5-diyne | C₆H₆ | 78.11 | Shorter chain; used in pyrrole synthesis |

| (3E)-3-Hexene-1,5-diyne | C₆H₄ | 76.10 | Conjugated enediyne; planar geometry |

| 1,5-Decadiyne | C₁₀H₁₄ | 134.22 | Intermediate chain length; high volatility |

| Tetraphenyltrans-3-hexene-1,5-diyne | C₃₀H₂₀ | 380.49 | Phenyl substituents; used in graphene synthesis |

Key Observations :

- Chain Length : Longer chains (e.g., this compound) likely exhibit higher boiling points and reduced solubility in polar solvents compared to hexa-1,5-diyne .

- Conjugation : (3E)-3-Hexene-1,5-diyne (C₆H₄) contains both a double bond and triple bonds, enabling unique electronic transitions and reactivity in cyclization reactions .

- Substituents: Tetraphenyl derivatives demonstrate enhanced stability and tailored electronic properties for nanomaterials, though bulky groups may hinder reaction kinetics .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy :

- Hex-3-ene-1,5-diyne exhibits distinct C-H stretches for H-C≡C- (≈3300 cm⁻¹) and =C-H (≈3100 cm⁻¹), though its absence in experimental spectra highlights challenges in detection .

- This compound’s IR profile may resemble deca-1,5-diyne (CAS 53963-03-4), with sharper alkynyl peaks due to reduced steric strain .

- Mass Spectrometry: (3E)-3-Hexene-1,5-diyne (monoisotopic mass 76.0313) fragments via retro-Diels-Alder pathways, whereas phenyl-substituted analogs show stable molecular ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.